molecular formula C10H14O5 B6243433 rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid CAS No. 2741668-42-6

rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid

Cat. No. B6243433
CAS RN: 2741668-42-6
M. Wt: 214.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid is a useful research compound. Its molecular formula is C10H14O5 and its molecular weight is 214.2. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid involves the following steps: protection of the carboxylic acid group, formation of the bicyclic ring system, introduction of the ethoxycarbonyl group, and deprotection of the carboxylic acid group.", "Starting Materials": [ "4-hydroxycyclohex-2-enone", "ethyl chloroformate", "sodium hydride", "ethyl acetate", "methanol", "water", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Protection of the carboxylic acid group by reaction with ethyl chloroformate in the presence of sodium hydride to form the corresponding ethyl ester.", "Formation of the bicyclic ring system by reaction of the ethyl ester with 4-hydroxycyclohex-2-enone in the presence of hydrochloric acid to form the corresponding lactone.", "Introduction of the ethoxycarbonyl group by reaction of the lactone with ethyl chloroformate in the presence of sodium bicarbonate to form the corresponding ethyl ester.", "Deprotection of the carboxylic acid group by reaction of the ethyl ester with methanol and water in the presence of sodium bicarbonate to form the final product, rac-(1R,4S,6S,7S)-7-(ethoxycarbonyl)-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid.", "Purification of the final product by recrystallization from ethyl acetate and drying over sodium chloride." ] }

CAS RN

2741668-42-6

Molecular Formula

C10H14O5

Molecular Weight

214.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.